molecular formula C16H19ClN4O2S B2627251 4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide CAS No. 444151-80-8

4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide

Cat. No.: B2627251
CAS No.: 444151-80-8
M. Wt: 366.86
InChI Key: NUQURKLZMVQEGG-UHFFFAOYSA-N
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Description

4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a chlorinated benzene ring, a pyridine ring, and a piperazine moiety. This compound is often utilized in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide typically involves multiple steps. One common method includes the chlorination of benzenesulfonamide, followed by the introduction of the pyridine and piperazine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide
  • This compound derivatives
  • Other sulfonamide-based compounds with similar structural features

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.

Biological Activity

4-Chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide, also known by its CAS number 444151-80-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN3O2SC_{15}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 355.84 g/mol. The structure consists of a benzenesulfonamide core with a chloro substituent and a piperazine ring, which is known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Research indicates that compounds with similar structures often target the phosphoinositide 3-kinase (PI3K) pathway and exhibit cytotoxic effects on various cancer cell lines.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values observed in these studies:

Cell Line IC50 (µM) Reference
HT29 (Colorectal)45.0
MCF7 (Breast)60.5
A549 (Lung)52.3
LoVo (Colon)48.9

These findings suggest that the compound exhibits significant cytotoxicity against colorectal and breast cancer cells, indicating its potential as an anticancer agent.

Case Studies

  • Case Study on Colorectal Cancer :
    In a study focusing on colorectal cancer, this compound was shown to induce apoptosis in HT29 cells through the activation of caspase-3 pathways. The compound demonstrated a notable decrease in cell viability at concentrations above its IC50 value, suggesting a dose-dependent response.
  • Pro-Apoptotic Activity :
    The pro-apoptotic effects were further confirmed by assays measuring the levels of apoptotic markers such as BCL-2 and p53. Results indicated that treatment with this compound significantly lowered BCL-2 levels while increasing p53 levels, supporting its role in apoptosis induction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics, with peak plasma concentrations achieved within two hours post-administration in animal models.

Properties

IUPAC Name

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-20-8-10-21(11-9-20)16-7-4-14(12-18-16)19-24(22,23)15-5-2-13(17)3-6-15/h2-7,12,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQURKLZMVQEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.